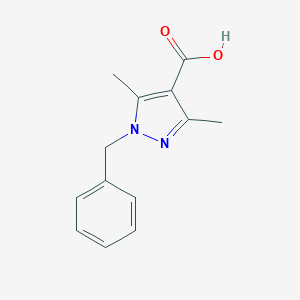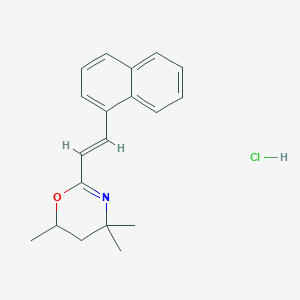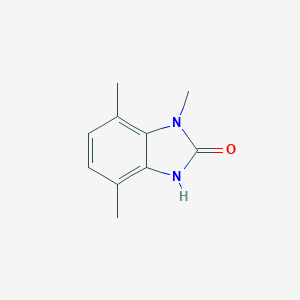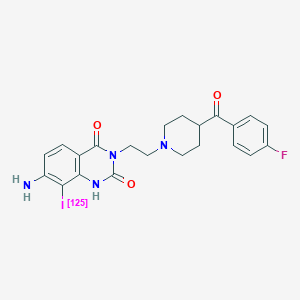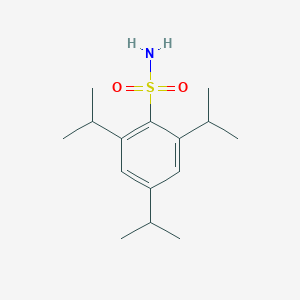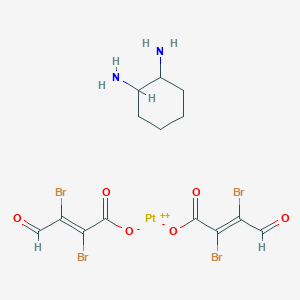
cis-Pt-Mba
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cisplatin is a well-known chemotherapy drug that has been used for the treatment of various types of cancer. However, its clinical use is limited due to its severe side effects. Cis-Pt-Mba is a derivative of cisplatin that has been synthesized to overcome the limitations of cisplatin. It has been found to exhibit better efficacy and fewer side effects than cisplatin.
Mecanismo De Acción
Cis-Pt-Mba exerts its anticancer effects by binding to DNA and forming cross-links. This inhibits DNA replication and cell division, leading to cell death. Cis-Pt-Mba has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Cis-Pt-Mba has been found to exhibit a wide range of biochemical and physiological effects. It has been found to induce oxidative stress, DNA damage, and inflammation in cancer cells. Cis-Pt-Mba has also been found to inhibit angiogenesis, the process of new blood vessel formation, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cis-Pt-Mba has several advantages over cisplatin for lab experiments. It exhibits better efficacy and fewer side effects than cisplatin, making it a more reliable candidate for research. However, cis-Pt-Mba is relatively expensive and requires specialized equipment for its synthesis, which may limit its use in some labs.
Direcciones Futuras
There are several future directions for research on cis-Pt-Mba. One area of research is the development of more efficient synthesis methods for cis-Pt-Mba. Another area of research is the investigation of the potential of cis-Pt-Mba in combination with other chemotherapeutic agents. Additionally, the development of cis-Pt-Mba as a targeted therapy for specific types of cancer is an area of ongoing research.
Conclusion:
Cis-Pt-Mba is a promising derivative of cisplatin that exhibits better efficacy and fewer side effects than cisplatin. Its mechanism of action involves binding to DNA and inducing cell death in cancer cells. Cis-Pt-Mba has been extensively studied for its anticancer properties and has several advantages over cisplatin for lab experiments. Future research directions for cis-Pt-Mba include the development of more efficient synthesis methods, investigation of its potential in combination with other chemotherapeutic agents, and the development of cis-Pt-Mba as a targeted therapy for specific types of cancer.
Métodos De Síntesis
Cis-Pt-Mba is synthesized by reacting cisplatin with 3-mercaptopropionic acid (Mba). The reaction takes place in an aqueous solution at a pH of 7.4 and a temperature of 37°C. The reaction is allowed to proceed for 24 hours, after which the product is purified using column chromatography.
Aplicaciones Científicas De Investigación
Cis-Pt-Mba has been extensively studied for its anticancer properties. It has been found to exhibit better efficacy than cisplatin against various types of cancer, including lung cancer, breast cancer, and ovarian cancer. Cis-Pt-Mba has also been found to exhibit fewer side effects than cisplatin, making it a promising candidate for clinical use.
Propiedades
Número CAS |
101240-15-7 |
|---|---|
Nombre del producto |
cis-Pt-Mba |
Fórmula molecular |
C14H16Br4N2O6Pt |
Peso molecular |
823 g/mol |
Nombre IUPAC |
cyclohexane-1,2-diamine;(E)-2,3-dibromo-4-oxobut-2-enoate;platinum(2+) |
InChI |
InChI=1S/C6H14N2.2C4H2Br2O3.Pt/c7-5-3-1-2-4-6(5)8;2*5-2(1-7)3(6)4(8)9;/h5-6H,1-4,7-8H2;2*1H,(H,8,9);/q;;;+2/p-2/b;2*3-2+; |
Clave InChI |
MCQUFILLQJMWRD-BZZWUUPTSA-L |
SMILES isomérico |
C1CC(C(CC1)N)N.C(=O)/C(=C(\Br)/C(=O)[O-])/Br.C(=O)/C(=C(\Br)/C(=O)[O-])/Br.[Pt+2] |
SMILES |
C1CCC(C(C1)N)N.C(=O)C(=C(C(=O)[O-])Br)Br.C(=O)C(=C(C(=O)[O-])Br)Br.[Pt+2] |
SMILES canónico |
C1CCC(C(C1)N)N.C(=O)C(=C(C(=O)[O-])Br)Br.C(=O)C(=C(C(=O)[O-])Br)Br.[Pt+2] |
Sinónimos |
cis-Pt(II)(DDH)bis(mucobromic acid) cis-Pt-MBA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




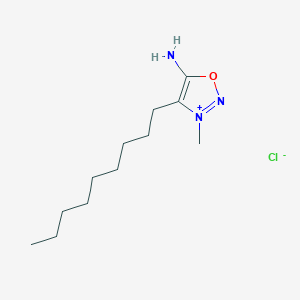
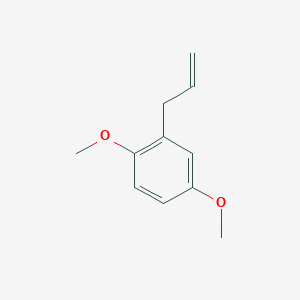
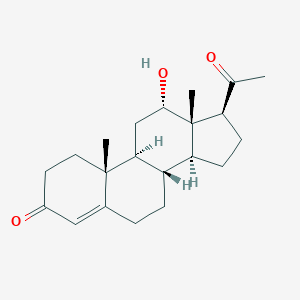
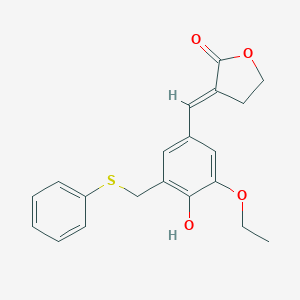
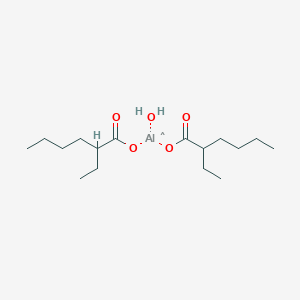
![N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B26285.png)
![[(2R,4S,4aR,7aS,7bR)-4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-2,4,4a,5,7,7a-hexahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate](/img/structure/B26287.png)
